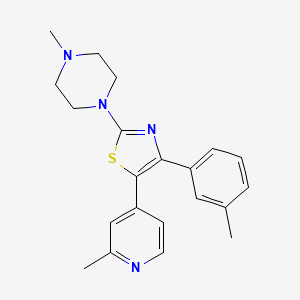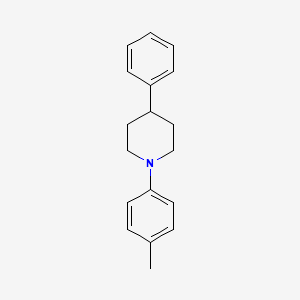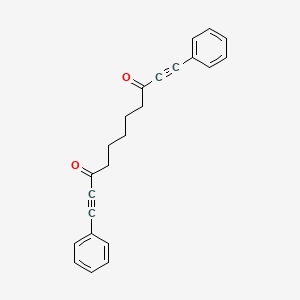
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- is a chemical compound with the molecular formula C23H18O2 It is characterized by the presence of two phenyl groups attached to a linear undecadiyne backbone with two ketone functionalities at the 3rd and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene derivatives with appropriate alkyne precursors under palladium-catalyzed conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives .
Scientific Research Applications
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ketone functionalities and phenyl groups play a crucial role in its reactivity and binding to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,10-Undecadiyne-3,9-dione: Lacks the phenyl groups, resulting in different chemical and biological properties.
1,10-Undecadiyne-3,9-dione, 1,11-dimethyl-: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
Uniqueness
1,10-Undecadiyne-3,9-dione, 1,11-diphenyl- is unique due to the presence of phenyl groups, which enhance its stability and reactivity. These structural features make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
303142-48-5 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,11-diphenylundeca-1,10-diyne-3,9-dione |
InChI |
InChI=1S/C23H20O2/c24-22(18-16-20-10-4-1-5-11-20)14-8-3-9-15-23(25)19-17-21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
CZAOQKMXASIEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCCCC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)

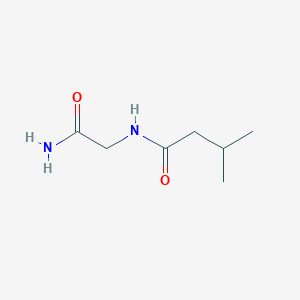
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
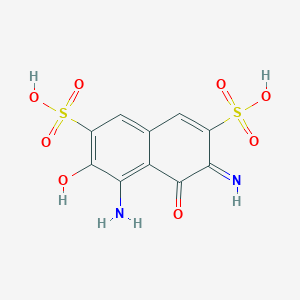
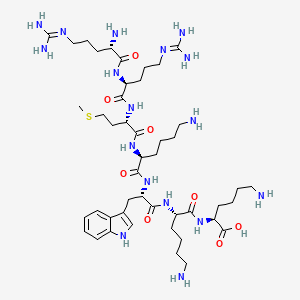
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)


